6-(3-methoxyphenyl)-N-(3-methylpyridin-2-yl)imidazo[2,1-b]thiazole-3-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an imidazo[2,1-b]thiazole core, which is substituted with a 3-methoxyphenyl group and a 3-methylpyridin-2-yl group. The exact three-dimensional structure and conformation would depend on the specific conditions and environment.Scientific Research Applications
Potential Anti-Inflammatory Applications
Compounds with the imidazo[2,1-b]thiazole moiety, such as 6-(hydroxyphenyl)imidazo[2,1-b]thiazoles, have been synthesized from methoxy derivatives and shown significant inhibitory effects on in vitro neutrophil activation. These include locomotion induced by chemoattractants, superoxide generation, and lysozyme degranulation triggered by agonists, suggesting potential applications as anti-inflammatory agents (Andreani et al., 2000).
Antimicrobial and Antituberculosis Activities
Another area of application is the development of antimicrobial and antituberculosis agents. A study described the 'green' synthesis of novel adamantyl-imidazo[2,1-b][1,3,4]thiadiazoles (AITs) showing potent inhibitory activity towards M. tuberculosis. This indicates the potential of structurally similar compounds in treating tuberculosis by targeting sterol 14α-demethylase (CYP51), a key enzyme in the microbial sterol biosynthesis pathway (Anusha et al., 2015).
Modification Strategies for Drug Discovery
Compounds such as N-{trans-3-[(5-Cyano-6-methylpyridin-2-yl)oxy]-2,2,4,4-tetramethylcyclobutyl}imidazo[1,2-a]pyrimidine-3-carboxamide have been identified for their potential in cancer treatment, especially in castration-resistant prostate cancer. However, the rapid metabolism by aldehyde oxidase (AO) presents a challenge. Research into modifying the imidazo[1,2-a]pyrimidine moiety to reduce AO-mediated oxidation offers insights into designing more stable therapeutic agents (Linton et al., 2011).
Antiprotozoal Applications
Dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have been synthesized and demonstrated potent antiprotozoal activities. Compounds synthesized using specific modifications showed strong DNA affinities and significant in vitro and in vivo activities against T. b. rhodesiense and P. falciparum, suggesting their use in developing treatments for protozoal infections (Ismail et al., 2004).
Future Directions
properties
IUPAC Name |
6-(3-methoxyphenyl)-N-(3-methylpyridin-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S/c1-12-5-4-8-20-17(12)22-18(24)16-11-26-19-21-15(10-23(16)19)13-6-3-7-14(9-13)25-2/h3-11H,1-2H3,(H,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWSFGDTDRBLQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CSC3=NC(=CN23)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-methoxyphenyl)-N-(3-methylpyridin-2-yl)imidazo[2,1-b]thiazole-3-carboxamide |
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